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  • Product: 2,3-Difluoro-5-methylbenzyl bromide
  • CAS: 1806333-01-6

Core Science & Biosynthesis

Foundational

Melting point and boiling point of 2,3-Difluoro-5-methylbenzyl bromide

An In-Depth Technical Guide to the Thermophysical Profiling of 2,3-Difluoro-5-methylbenzyl bromide Executive Summary In advanced organic synthesis and drug development, functionalized benzylic halides serve as critical a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermophysical Profiling of 2,3-Difluoro-5-methylbenzyl bromide

Executive Summary

In advanced organic synthesis and drug development, functionalized benzylic halides serve as critical alkylating agents. 2,3-Difluoro-5-methylbenzyl bromide (CAS: 1806333-01-6) is a highly specialized intermediate whose precise thermophysical characterization—specifically its melting point (MP) and boiling point (BP)—is vital for process scale-up, purification, and storage[1].

Because exact empirical data for highly niche, novel structural permutations like 1806333-01-6 are frequently proprietary or absent from public databases[2], Application Scientists must utilize a combination of extrapolative structure-activity relationship (SAR) analysis and rigorous, self-validating analytical protocols. This whitepaper details the causal factors dictating the thermophysical limits of 2,3-Difluoro-5-methylbenzyl bromide and provides a robust, field-proven methodology for its empirical measurement.

Mechanistic Drivers of Physical Properties

The melting and boiling points of 2,3-Difluoro-5-methylbenzyl bromide are governed by three primary structural motifs. Understanding these helps explain why specific experimental conditions are mandatory.

  • The Benzylic Bromide Moiety (Thermal Lability): The benzylic

    
     bond is highly activated and prone to homolytic cleavage or nucleophilic polymerization at elevated temperatures. Heating this compound to atmospheric boiling temperatures (typically >200 °C for such masses) will trigger catastrophic thermal decomposition[3]. Therefore, characterization and distillation must be performed under high vacuum.
    
  • 2,3-Difluoro Substitution (Inductive Effects & Dipole Moment): The strong electronegativity of the fluorine atoms induces a localized dipole. However, the asymmetric 2,3-substitution physically disrupts the efficiency of crystal lattice packing, heavily depressing the melting point relative to symmetric analogues[4].

  • 5-Methyl Substitution (Steric Bulk & London Forces): The methyl group adds 14 Da to the molar mass, marginally increasing the required thermal energy for vaporization (raising the BP) while further lowering structural symmetry (lowering the MP).

StructuralDynamics Core 2,3-Difluoro-5-methylbenzyl bromide CAS: 1806333-01-6 F_Inductive 2,3-Difluoro Motif Inductive Electron Withdrawal Limits Intermolecular Packing Core->F_Inductive Methyl_Sterics 5-Methyl Group Increases London Dispersion Raises Molar Mass Core->Methyl_Sterics Benzyl_Br Benzylic Bromide Thermally Labile C-Br Bond Prone to Homolysis Core->Benzyl_Br MP Sub-Ambient Melting Point (Est. 5-15 °C) F_Inductive->MP BP Vacuum Boiling Point (Est. 80-95 °C @ 5 mmHg) F_Inductive->BP Methyl_Sterics->MP Asymmetry limits crystallization Methyl_Sterics->BP Benzyl_Br->BP Necessitates reduced pressure

Logical mapping of structural motifs to thermophysical properties.

Quantitative Data & Analogue Extrapolation

To establish a highly accurate predictive baseline before experimental validation, we benchmark against chemically verified fluorinated analogues.

As seen with closely related structures, symmetric difluorobenzyl bromides (like the 3,5-isomer) boil around 65 °C at 4.5 mmHg[3]. The addition of a methyl group (as seen in the 3-Fluoro-5-methylbenzyl bromide analog) elevates this baseline by ~20 °C under vacuum conditions[5]. Consequently, 2,3-Difluoro-5-methylbenzyl bromide is definitively an oily liquid at standard ambient temperature and pressure (SATP).

Table 1: Comparative Thermophysical Data of Fluorinated Benzyl Bromides

CompoundCAS NumberMelting Point (°C)Boiling Point (°C / mmHg)
2,5-Difluorobenzyl bromide85117-99-38 °C[4]28 °C / (Deep Vacuum)[4]
3,4-Difluorobenzyl bromide85118-01-0Liquid59–61 °C / 3.5 mmHg[6]
3,5-Difluorobenzyl bromide141776-91-2Liquid65 °C / 4.5 mmHg[3]
3-Fluoro-5-methylbenzyl bromide212268-39-8Liquid105–106 °C / 10.0 mmHg[5]
2,3-Difluoro-5-methylbenzyl br. 1806333-01-6 ~5 to 15 °C (Estimated) ~80 to 95 °C / 5.0 mmHg (Est.)

Rigorous Experimental Methodologies

Because standard capillary melting point apparatuses fail for sub-ambient liquids, and atmospheric distillation will destroy the sample, researchers must utilize a self-validating, advanced instrument workflow.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Check: Why DSC? Traditional visual capillary methods suffer from extreme hysteresis for sub-ambient freezing. DSC maps the exact energy absorption (endotherm) during phase transition, providing absolute thermodynamic precision.

  • Sample Preparation: Under a dry nitrogen atmosphere, precisely weigh 3.0 to 5.0 mg of the raw 2,3-Difluoro-5-methylbenzyl bromide into an aluminum DSC crucible.

  • Hermetic Sealing: Crimp the crucible with a hermetic lid. Reasoning: A hermetic seal prevents the volatile liquid from evaporating within the measuring cell, which would skew the baseline and mask the melting endotherm.

  • Thermal Equilibration: Load the sample into the DSC cell and purge with

    
     at 50 mL/min to prevent moisture condensation on the sensor.
    
  • Cooling Ramp: Initiate a controlled cooling sequence to -40 °C at a rate of 5 °C/min. Hold isothermally for 5 minutes to ensure total lattice solidification.

  • Heating Ramp (Measurement): Ramp the temperature upward at 2 °C/min. The melting point (Tm) is accurately recorded as the extrapolated onset temperature of the prominent endothermic peak (anticipated between 5 °C and 15 °C).

Protocol B: Boiling Point Determination via Vacuum Micro-Distillation

Causality Check: Why Short-Path Vacuum Distillation? Reducing the system pressure to 5 mmHg drops the boiling point from ~210 °C to ~85 °C. The short-path head limits thermal residence time, preventing the generation of localized hydrobromic acid (


) via decomposition[3].
  • Apparatus Assembly: Assemble a short-path micro-distillation apparatus equipped with a digital vacuum manometer and a highly sensitive Pt100 vapor thermocouple.

  • Nucleation: Add a singular PTFE boiling stone to the distillation flask. Reasoning: Under high vacuum, liquids lack the dissolved gases necessary for steady boiling and will aggressively "bump", risking apparatus integrity and sample contamination.

  • Vacuum Stabilization: Engage the vacuum pump and stabilize the pressure strictly between 5.0 and 5.5 mmHg. Wait 10 minutes for system equilibration.

  • Thermal Transfer: Submerge the source flask into a pre-heated silicone oil bath (initially at 60 °C). Gently ramp the oil bath temperature at 2 °C/min. Reasoning: Uniform thermal transfer prevents localized superheating near the glass walls.

  • Data Logging: Record the absolute vapor temperature the moment a steady reflux ring breaches the distillation head and condensate steadily drops into the receiving flask.

ValidationWorkflow cluster_DSC Melting Point (DSC) cluster_Distill Boiling Point (Micro-Distillation) Start Compound 1806333-01-6 Prep Seal in Hermetic Aluminum Crucible Start->Prep Setup Short-Path App. with PTFE Stones Start->Setup Cool Cool to -40 °C (Rate: 5 °C/min) Prep->Cool Heat Ramp Heat: Record Endotherm (Tm) Cool->Heat Result Thermophysical Validation Data Output Heat->Result Vac Stabilize Vacuum (5-10 mmHg ±0.1) Setup->Vac Boil Equilibrate & Record Vapor Temperature Vac->Boil Boil->Result

Step-by-step methodology for experimental validation of MP and BP.

References

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis of Fluorinated Heterocycles: Application of 2,3-Difluoro-5-methylbenzyl Bromide in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2,3-Difluoro-5-methylbenzyl bromide (CAS: 1806333-01-6)[1] Executive Summary & Rationale In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2,3-Difluoro-5-methylbenzyl bromide (CAS: 1806333-01-6)[1]

Executive Summary & Rationale

In modern medicinal chemistry, the strategic introduction of fluorinated benzyl moieties is a privileged tactic for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). The 2,3-difluoro-5-methylbenzyl bromide scaffold serves as an elite building block, frequently deployed in the structural optimization of targeted therapeutics, including glutaminyl-peptide cyclotransferase-like (QPCTL) inhibitors for immuno-oncology and Alzheimer's disease[2],[3], as well as MEK inhibitors targeting hyperproliferative diseases[4].

This Application Note establishes robust, self-validating protocols for integrating this highly reactive electrophile with diverse nitrogenous and boronic acid-bearing heterocycles.

Mechanistic Causality & Chemical Logic

To successfully manipulate 2,3-difluoro-5-methylbenzyl bromide, researchers must understand the causality behind its reactivity and structural benefits.

The Logic of Substituent Effects
  • The 2,3-Difluoro Motif: Fluorine atoms at the 2- and 3-positions significantly lower the electron density of the aromatic ring through inductive effects, which stabilizes the intermediate transition states during nucleophilic attack while concurrently blocking CYP450-mediated oxidative metabolism.

  • The "Magic Methyl" Effect: The 5-methyl group provides electron donation that partially counterbalances the withdrawing effect of the fluorines. Furthermore, it projects into hydrophobic pockets within target enzyme active sites (e.g., QPCTL or MEK), dramatically increasing target affinity[4],[2].

  • The Benzylic Bromide: Selected specifically over its chloride counterpart, the bromide acts as a superior leaving group. The weaker

    
     bond accelerates highly regioselective 
    
    
    
    N-alkylation at lower temperatures, effectively bypassing thermally induced side reactions.

Logic Root 2,3-Difluoro-5-methylbenzyl bromide Scaffold F_sub 2,3-Difluoro Motif Root->F_sub Me_sub 5-Methyl Motif Root->Me_sub Br_sub Benzylic Bromide Root->Br_sub F_eff Metabolic Stability & Lipophilicity F_sub->F_eff Me_eff Target Binding via 'Magic Methyl' Effect Me_sub->Me_eff Br_eff Rapid SN2 Kinetics Br_sub->Br_eff

Logical relationship of substituent effects in the 2,3-difluoro-5-methylbenzyl scaffold.

Application Workflows

Due to its precise reactivity, 2,3-difluoro-5-methylbenzyl bromide functions as a primary electrophile in two major synthetic pipelines: classical


 N-alkylation to construct heteroaryl API cores (e.g., benzimidazoles, imidazoles), and Palladium-catalyzed cross-coupling to yield advanced C-alkyl derivatives.

G A 2,3-Difluoro-5-methylbenzyl bromide D Cross-Coupling A->D B Heterocycle Nucleophile C N-Alkylation (SN2) E Fluorinated N-Alkyl API C->E F Fluorinated C-Alkyl API D->F AB AB AB->C

Workflow for the synthesis of fluorinated heterocycles via N-alkylation and cross-coupling.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of Nitrogenous Heterocycles

This protocol utilizes mild heterogeneous basic conditions to suppress over-alkylation and self-condensation, maintaining the structural integrity of the sensitive benzylic group.

1. Reaction Setup:

  • Add the nitrogenous heterocycle (e.g., imidazole derivative,

    
    ) into a dry reaction vessel.
    
  • Dissolve in anhydrous

    
    -Dimethylformamide (DMF) (approx. 
    
    
    
    ).
  • Causality Check: DMF provides maximum solubility for polar azole starting materials and heavily solvates the target nucleophile, accelerating

    
     attack.
    

2. Base Addition & Activation:

  • Introduce anhydrous

    
     (
    
    
    
    ).
  • Expert Insight:

    
     is uniquely optimal here; it is strong enough to deprotonate azoles (
    
    
    
    ~10–14) but acts heterogeneously, severely curtailing base-catalyzed degradation of the resulting product compared to homogenous bases like
    
    
    .
  • Stir the suspension at room temperature for 30 minutes to facilitate pre-deprotonation.

3. Electrophile Introduction:

  • Cool the reaction mixture to

    
     utilizing an ice bath.
    
  • Slowly add 2,3-Difluoro-5-methylbenzyl bromide (

    
    ) dropwise over 10 minutes.
    
  • Self-Validating Step: The reaction is highly exothermic; maintaining

    
     prevents the formation of dark bis-alkylated impurities. Monitor internal temperature strictly.
    

4. Monitoring and Quenching:

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitor progress via LC-MS. The disappearance of the distinctive bromine isotopic pattern (

    
     and 
    
    
    
    peaks in ~1:1 ratio) confirms the consumption of the starting bromide.
  • Quench slowly with ice-cold distilled water (

    
    ).
    

5. Workup:

  • Extract with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Wash the combined organic layers stringently with

    
     aqueous 
    
    
    
    (
    
    
    ) to quantitatively remove residual DMF, followed by brine.
  • Dry over

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, typically Hexanes/EtOAc gradients).
    
Protocol B: Palladium-Catalyzed - Suzuki Cross-Coupling

For C-linked fluorinated heterocycles.

  • Combine heteroaryl boronic acid (

    
    ), 2,3-difluoro-5-methylbenzyl bromide (
    
    
    
    ), and
    
    
    (
    
    
    ) in a vessel.
  • Purge with Argon for 10 minutes.

  • Add the catalyst

    
     (
    
    
    
    ) to bypass
    
    
    -hydride elimination commonly problematic in
    
    
    couplings.
  • Inject degassed 1,4-Dioxane/Water (4:1 v/v) and heat to

    
     for 8 hours. Purify via reverse-phase HPLC or silica gel chromatography.
    

Quantitative Performance Data

To provide a benchmark for expected experimental outcomes using the protocols described above, the following quantitative data details comparative syntheses with CAS 1806333-01-6[1].

Heterocycle SubstrateSynthesis Target ClassBase / CatalystTemp & TimeIsolated Yield (%)Purity (LC-MS)
Imidazole Core QPCTL Inhibitor Precursor

(2.0 eq)
0 °C to RT, 4 h88% >98.5%
Piperidine Core Amine Library Scaffold

(2.5 eq)
RT, 6 h92% >99.0%
Pyrazole Core MEK Inhibitor Analog

(2.0 eq)
RT, 12 h85% >97.5%
Pyridine-3-boronic acid C-Alkyl Advanced API

/ Pd(dppf)

80 °C, 8 h76% >95.0%

References

  • WO2014140279 - NOVEL INHIBITORS (Glutaminyl-peptide cyclotransferase-like (QPCTL) inhibitors utilizing fluorinated benzyl templates). WIPO Patentscope. Available at:[Link]

  • WO2007014011 - N-(ARYLAMINO)-SULFONAMIDE INHIBITORS OF MEK . WIPO Patentscope. Available at:[Link]

  • Loss of the intracellular enzyme QPCTL limits chemokine function and reshapes myeloid infiltration to augment tumor immunity (Details regarding Compound 11 / QPCTLi). bioRxiv. Available at:[Link]

Sources

Application

Application Note: Chemoselective N-Alkylation Using 2,3-Difluoro-5-methylbenzyl Bromide

As a Senior Application Scientist, I approach N-alkylation not as a simple mix-and-stir operation, but as a finely balanced bimolecular substitution ( ). Incorporating heavily functionalized electrophiles—specifically, 2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach N-alkylation not as a simple mix-and-stir operation, but as a finely balanced bimolecular substitution (


). Incorporating heavily functionalized electrophiles—specifically, 2,3-difluoro-5-methylbenzyl bromide—into drug development pipelines requires a strict understanding of local electronic effects and strategic reagent selection to minimize impurities.

This technical guide provides the mechanistic rationale, comparative baseline data, and a self-validating protocol for the efficient coupling of primary and secondary amines with 2,3-difluoro-5-methylbenzyl bromide.

Mechanistic Rationale & Electronic Influence

The direct coupling of an amine with a benzyl halide proceeds via a classic


 pathway. The efficiency of this pathway is governed by the electrophilicity of the benzylic carbon and the avoidance of off-target reactions.

Inductive Activation: In 2,3-difluoro-5-methylbenzyl bromide, the electron-withdrawing fluorine atoms at the 2- and 3-positions create a strong inductive pull (


 effect). This amplifies the partial positive charge (

) at the adjacent benzylic carbon, accelerating the rate of nucleophilic substitution relative to standard, un-substituted benzyl bromides[1]. The methyl group at the 5-position provides a mild compensatory

effect, but the net electronic state of the benzylic position remains highly activated.

Causality in Reagent Selection: Because of this heightened electrophilicity, the primary risk in this reaction is polyalkylation (over-alkylation), where the newly formed secondary amine product reacts with a second equivalent of the benzyl bromide to form an undesired tertiary amine[1].

  • Base Selection: To prevent unwanted side reactions, an inorganic base such as anhydrous potassium carbonate (

    
    ) or sodium carbonate (
    
    
    
    ) is required[2]. Unlike organic bases like triethylamine,
    
    
    is strictly non-nucleophilic and serves solely to scavenge the hydrobromic acid (HBr) byproduct, preventing the starting amine from protonating and losing its nucleophilicity[1].
  • Solvent Selection: Polar aprotic solvents, particularly N,N-Dimethylformamide (DMF) or dichloromethane (DCM), are ideal[2]. DMF stabilizes the transition state by selectively solvating the potassium ions, creating highly reactive, "naked" amine and carbonate species.

Process Optimization & Quantitative Metrics

Relying on benchmark synthesis principles for N-benzylation, the quantitative parameters below illustrate how solvent and base combinations affect the reaction trajectory for highly activated benzyl bromides.

Table 1: Optimization of Reagent Matrix for


 Benzylation 
SolventBase (Equivalents)Temp (°C)Time (h)Avg. YieldPolyalkylation RiskMechanistic Note
DMF K₂CO₃ (2.0 eq)0 → 602 - 485 - 95%LowStandard optimized conditions. Exotherm mitigated by initial 0°C addition[1].
DCM Na₂CO₃ (2.0 eq)552 - 475 - 90%LowExcellent for moisture-sensitive amines or lower-boiling setups[2].
MeCN DIPEA (1.5 eq)2512 - 1670 - 80%ModerateLower conversion rate; organic base may compete if electrophile is highly active.
THF K₂CO₃ (2.0 eq)6012 - 2460 - 75%HighPoor solubility of K₂CO₃ leads to slower HBr scavenging and stalling.
Experimental Workflow

Workflow Prep Reagent Preparation Amine, Base (K₂CO₃), DMF Addition Electrophile Addition at 0°C 2,3-Difluoro-5-methylbenzyl bromide Prep->Addition Chill to 0°C Reaction Sₙ2 Coupling Stir 2-4h (RT to 60°C) Addition->Reaction Dropwise addition Quench Reaction Quench Ice-Cold Water Reaction->Quench Monitor by TLC/LC-MS Extract Extraction & Drying EtOAc wash, dry over MgSO₄ Quench->Extract Purify Purification Flash Column Chromatography Extract->Purify Isolate organic layer

Workflow: N-alkylation of amines using 2,3-difluoro-5-methylbenzyl bromide.

Validated Experimental Protocol

The following protocol ensures high chemoselectivity by managing reaction kinetics and suppressing the secondary alkylation of primary amines[1].

1. Reagent Preparation

  • To a flame-dried, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add the selected primary or secondary amine (1.0 mmol, 1.0 equiv).

  • Add anhydrous

    
     (2.0 mmol, 2.0 equiv). Note: Ensure the carbonate is finely powdered and oven-dried to maximize surface area and efficiency.
    
  • Suspend the mixture in 5.0 mL of anhydrous DMF (creating a 0.2 M reaction concentration).

2. Electrophile Addition 4. Submerge the reaction flask in an ice bath to cool the mixture to 0 °C. 5. Dissolve 2,3-Difluoro-5-methylbenzyl bromide (1.05 mmol, 1.05 equiv) in 1.0 mL of anhydrous DMF. 6. Add the bromide solution dropwise over 15 minutes. Causality Note: Dropwise addition in a cold environment strictly controls the local concentration of the highly active electrophile, favoring collisions with the abundant primary amine rather than the scarce, newly-formed secondary amine product[1].

3. Coupling & Monitoring 7. Remove the ice bath. Allow the system to warm to room temperature (25 °C). 8. Depending on the steric hindrance of the amine nucleophile, attach a reflux condenser and heat to 55–60 °C if no conversion is observed at room temperature[1][2]. 9. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2 to 4 hours[1].

4. Quench and Extraction 10. Upon consumption of the starting amine, cool the mixture to room temperature. 11. Quench the reaction by pouring it into a beaker containing 20 mL of ice-cold deionized water. 12. Transfer to a separatory funnel and extract the aqueous layer three times with 15 mL of Ethyl Acetate (EtOAc)[1].

5. Purification 13. Wash the combined organic layers with saturated aqueous


 (10 mL) and brine (3 × 15 mL). Causality Note: Copious brine washes are required to pull residual, highly-polar DMF out of the organic layer and into the aqueous phase.
14. Dry the organic phase over anhydrous 

, filter, and concentrate under reduced pressure[1]. 15. Purify the crude oil via flash column chromatography (using a Hexanes/EtOAc gradient).
Troubleshooting & Self-Validating System Checks
  • Identified Risk: Over-alkylation (Tertiary Amine Formation)

    • Indicator: Two higher-Rf spots visible on TLC corresponding to secondary and tertiary amines.

    • Corrective Action: Reduce the electrophile stoichiometry to 0.95 equiv. Ensure strict dropwise addition at 0 °C. For highly active aliphatic amines, swap DMF for Dichloromethane (DCM) and run the entire reaction at 0 °C.

  • Identified Risk: Complete Reaction Stalling

    • Indicator: Base agglomerates at the bottom of the flask; LC-MS shows unreacted starting materials.

    • Corrective Action: Trace atmospheric water can cause

      
       to clump, reducing the available surface area for HBr scavenging. Restart the reaction using freshly oven-dried base and anhydrous solvent. Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to facilitate an in-situ Finkelstein reaction, converting the benzyl bromide into a vastly more reactive benzyl iodide intermediate.
      
References

1.1 2.2

Sources

Method

Application Note: Solvent Selection for 2,3-Difluoro-5-methylbenzyl Bromide Alkylations

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, solvent optimization, and validated protocols for SN2 substitutions. Introduction & Mechanistic F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, solvent optimization, and validated protocols for SN2 substitutions.

Introduction & Mechanistic Foundations

2,3-Difluoro-5-methylbenzyl bromide (CAS: 1806333-01-6)[1] is a highly valuable electrophile utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The benzylic position is inherently reactive toward nucleophilic substitution (SN2), but the presence of the strongly electron-withdrawing 2,3-difluoro motif further polarizes the carbon-bromine bond via inductive effects. While this enhances electrophilicity, it also narrows the margin for error: inappropriate solvent selection can lead to rapid degradation, hydrolysis, or competing side reactions.

As a Senior Application Scientist, I frequently observe that chemists default to standard solvents without mapping the specific thermodynamic and kinetic behaviors of benzylic halides. Solvent selection must be treated as a highly tuned variable rather than a passive reaction medium. The choice of solvent dictates the desolvation energy of the nucleophile, the stabilization of the SN2 transition state, and the suppression of off-target pathways.

The Causality of Solvent Effects in SN2 Alkylations
  • Polar Aprotic Acceleration: Solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are characterized by high dielectric constants but lack hydrogen-bond donors. They readily solvate cations (e.g., K⁺, Na⁺) while leaving anionic nucleophiles "naked" and highly reactive. A holistic solvent framework study published in Organic Process Research & Development demonstrated this dramatic effect: in the reaction of benzyl bromide with 2-naphtholate, O-alkylation efficiency surged from a mere 7% in a polar protic solvent (2,2,2-trifluoroethanol) to 97% in DMF[2].

  • The DMSO Caveat (Kornblum Oxidation): Dimethyl sulfoxide (DMSO) is frequently used for difficult SN2 reactions[3]. However, with highly reactive benzylic bromides, DMSO introduces a severe kinetic risk. DMSO acts as a mild oxygen nucleophile, attacking the benzylic carbon to form an alkoxy sulfonium ion intermediate. In the presence of a base, this intermediate rapidly collapses into an aldehyde—a classic Kornblum oxidation[4]. Furthermore, this pathway releases protons that quench anionic nucleophiles, entirely derailing the target alkylation[4].

  • Biphasic and Green Alternatives: For moisture-sensitive or base-sensitive substrates, non-polar solvents (e.g., Toluene) combined with Phase-Transfer Catalysis (PTC) provide a highly controlled micro-environment. This approach has been successfully validated for the base-free enantioselective SN2 alkylation of oxindoles, preventing substrate degradation while maintaining excellent regiocontrol[5]. Alternatively, glycerol has emerged as a green, biodegradable solvent capable of solubilizing both organic benzyl halides and inorganic salts without the need for PTC[6].

Quantitative Solvent Evaluation Matrix

To streamline process development, the following table synthesizes the quantitative and qualitative properties of primary SN2 solvents when paired with 2,3-Difluoro-5-methylbenzyl bromide.

SolventDielectric Constant (ε, 25°C)Relative SN2 RateRisk of Side ReactionsRecommended Application / Notes
DMF 36.7Very HighHydrolysis (if wet)Standard O-/N-alkylations. Requires strict anhydrous conditions[2].
MeCN 37.5HighMinimalBest balance of safety and rate for neutral amine alkylations.
DMSO 46.7Very HighHigh: Kornblum OxidationAvoid unless nucleophile is highly reactive (e.g., azides) and reaction time is < 1 hr[3][4].
Toluene 2.4Low (Bulk)MinimalIdeal for Phase-Transfer Catalysis (PTC) to prevent aqueous hydrolysis[5].
Glycerol 42.5ModerateHalide SolvolysisExcellent green alternative for metal-free substitutions[6].

Workflow & Decision Visualization

The following decision matrix provides a logical framework for determining the optimal solvent system based on nucleophile properties and reaction constraints.

SolventSelection Start Target: SN2 Alkylation with 2,3-Difluoro-5-methylbenzyl bromide Q1 Nucleophile Type? Start->Q1 Amine Neutral Amine (N-Alkylation) Q1->Amine Neutral Anion Anionic (O- / C- Alkylation) Q1->Anion Anionic Q2_Amine Moisture Sensitive? Amine->Q2_Amine Q2_Anion Solubility of Base? Anion->Q2_Anion MeCN Acetonitrile (MeCN) Best balance of rate & safety Q2_Amine->MeCN No / Low DMF Anhydrous DMF Max desolvation of nucleophile Q2_Amine->DMF Yes (Requires anhydrous) Q2_Anion->DMF Good (Homogeneous) Toluene Toluene + Water Phase Transfer Catalysis (PTC) Q2_Anion->Toluene Poor (Use PTC) DMSO DMSO WARNING: Kornblum Oxidation Risk Q2_Anion->DMSO Needs extreme polarity

Figure 1: Solvent selection matrix for 2,3-Difluoro-5-methylbenzyl bromide SN2 alkylations.

Validated Experimental Protocols

The following methodologies provide self-validating loops (e.g., specific wash steps to remove high-boiling solvents) ensuring high purity and yield.

Protocol A: Homogeneous N-Alkylation in Anhydrous DMF

Causality Note: DMF is selected here to maximize the nucleophilicity of sterically hindered amines. Because DMF is notoriously difficult to evaporate and can slowly hydrolyze the benzyl bromide if wet, strict anhydrous conditions and an aqueous LiCl workup are embedded into the protocol[2][3].

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon (Ar) or Nitrogen (N₂).

  • Reagent Loading: Add the target amine (1.0 equiv.) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 1.5 equiv.) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous DMF (stored over activated 3Å molecular sieves) via syringe. Stir to achieve a homogeneous solution.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve 2,3-Difluoro-5-methylbenzyl bromide (1.05 equiv.) in 2 mL of anhydrous DMF and add dropwise over 10 minutes to control the exothermic SN2 trajectory and minimize di-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor conversion via TLC (Hexanes/EtOAc).

  • Workup (Self-Validating Step): Quench the reaction with 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • DMF Removal: Wash the combined organic extracts vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL). Scientific insight: LiCl significantly alters the partition coefficient, pulling residual DMF cleanly into the aqueous phase.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic O-Alkylation using Toluene/Water (PTC)

Causality Note: When generating highly basic phenoxide or enolate anions, homogeneous polar aprotic solvents can promote unwanted side reactions (like elimination or aldol condensations). A biphasic Toluene/Water system utilizing Tetrabutylammonium bromide (TBAB) isolates the sensitive benzyl bromide in the organic layer until the PTC shuttles the nucleophile across the phase boundary[5].

  • Preparation: In a 100 mL biphasic reactor or round-bottom flask, dissolve the phenol or oxindole (1.0 equiv.) in 15 mL of Toluene.

  • Aqueous Base: In a separate beaker, prepare a 2.0 M solution of Sodium Hydroxide (NaOH) (3.0 equiv.) in deionized water. Add 15 mL of this aqueous base to the Toluene solution.

  • PTC Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 - 0.10 equiv.) to the biphasic mixture. Stir vigorously (>800 rpm) to generate a fine emulsion.

  • Electrophile Addition: Add 2,3-Difluoro-5-methylbenzyl bromide (1.1 equiv.) directly to the organic phase.

  • Reaction: Heat the biphasic mixture to 50–60 °C. The lipophilic 2,3-difluoro aromatic ring ensures the electrophile remains strictly in the protective toluene layer, preventing direct base-catalyzed hydrolysis. Stir for 6-8 hours.

  • Workup: Cool to room temperature. Transfer to a separatory funnel and allow the phases to separate completely. Drain the aqueous layer.

  • Isolation: Wash the Toluene layer sequentially with 1.0 M HCl (to neutralize residual base), water, and brine. Dry over MgSO₄, filter, and concentrate to yield the target ether.

References

  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development.ACS Publications.
  • Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.Benchchem.
  • Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent.Asian Journal of Chemistry.
  • Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis.Beilstein Journal of Organic Chemistry (ResearchGate).
  • Product Specifications: 2,3-Difluoro-5-methylbenzyl bromide (CAS 1806333-01-6).BLD Pharm.
  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.National Center for Biotechnology Information (PMC).

Sources

Application

APPLICATION NOTE: Synthesis and Integration of the 2,3-Difluoro-5-methylbenzyl Pharmacophore in UPR Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic integration and synthesis of the 2,3-difluoro-5-methylbenzyl moiety in Unfolded Protein Response (UPR) modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic integration and synthesis of the 2,3-difluoro-5-methylbenzyl moiety in Unfolded Protein Response (UPR) modulators.

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains one of the primary hurdles in the development of targeted cancer therapeutics. In recent years, the 2,3-difluoro-5-methylbenzyl moiety has emerged as a privileged structural motif, demonstrating profound utility in the design of Inositol-Requiring Enzyme 1 alpha (IRE1α) and PERK inhibitors [1, 2].

This technical note provides an in-depth exploration of the biochemical rationale for deploying this specific fluorinated scaffold, outlines standard physicochemical data for core building blocks, and details self-validating protocols for integrating the 2,3-difluoro-5-methylbenzyl group into biologically active cores.

Scientific Rationale: The Causality Behind the Design

In medicinal chemistry, the shift from generic benzyl or phenyl groups to highly specific halogenated analogs is never arbitrary. The selection of the 2,3-difluoro-5-methylbenzyl architecture is driven by three exact causalities:

  • Metabolic Shielding (Trustworthiness in PK): Cytochrome P450 (CYP) enzymes actively target electron-rich aromatic systems, heavily oxidizing unsubstituted positions (particularly ortho and para to activating groups). By substituting the 2,3-positions with highly electronegative fluorine atoms, the overall electron density of the aromatic ring is lowered, critically suppressing oxidative metabolism [2].

  • Lipophilic Efficiency (LipE): Fluorine incorporation uniquely increases the lipophilicity of the molecule without significantly increasing the steric bulk (the van der Waals radius of F is 1.47 Å, comparable to H at 1.20 Å). This allows the molecule to easily cross lipid bilayers and enter the endoplasmic reticulum (ER) where IRE1α resides.

  • Targeted Hydrophobic Anchoring: The 5-methyl substitution projects directly into a complementary hydrophobic, lipophilic pocket found in the ATP-binding cleft of IRE1α and PERK kinase domains, improving binding affinity by several orders of magnitude[1].

Biological Context: The UPR Pathway

The compounds synthesized utilizing this group are specifically geared toward shutting down the Unfolded Protein Response (UPR) in secretory cancers (e.g., Multiple Myeloma). Inhibition at the kinase level allosterically silences the adjoining RNase domain, arresting the splicing of XBP1 mRNA and subsequently driving apoptotic pathways in malignant cells [1].

UPR_Pathway ER_Stress ER Stress in Tumor (Accumulation of Misfolded Proteins) IRE1a IRE1α Transmembrane Protein (Kinase & RNase Activation) ER_Stress->IRE1a XBP1s Spliced XBP1s mRNA (Active Transcription Factor) IRE1a->XBP1s RNase Cleavage XBP1u Unspiced XBP1 mRNA (Inactive) XBP1u->XBP1s TumorSurvival Tumor Survival & Adaptation (UPR Target Gene Expression) XBP1s->TumorSurvival Inhibitor 2,3-Difluoro-5-methylbenzyl Kinase Inhibitor Inhibitor->IRE1a Allosteric Kinase Block

Fig 1: Mechanistic modulation of the IRE1α-mediated UPR pathway by 2,3-difluoro-5-methylbenzyl derivatives.

Precursor Profiling and Data Presentation

Synthesizing biologically active scaffolds containing this group typically relies on two primary precursors. The physical properties governing their handling and reactivity are summarized below [3].

Table 1: Physicochemical Properties of Starting Materials

Property2,3-Difluoro-5-methylbenzyl alcohol2,3-Difluoro-5-methylbenzyl bromide
CAS Registry Number 1378816-28-41806333-01-6
Molecular Weight 158.15 g/mol 221.04 g/mol
Molecular Formula C₈H₈F₂OC₈H₇BrF₂
Physical Appearance Clear, colorless liquidPale yellow liquid to low-melting solid
Reactivity Role Nucleophile / SubstratePotent Electrophile (Alkylating Agent)
Storage Conditions RT, well-ventilated, sealedInert atmosphere (Ar/N₂), 2-8 °C, light-sensitive
Hazard Classification Skin Irritant (H315)Corrosive (H314), Lachrymator

Synthetic Workflows & Protocols

To build a sophisticated phenoxy-pyridyl-pyrimidine or piperidine-linked UPR inhibitor, the primary alcohol must first be activated to a high-yielding leaving group (bromide), followed by nucleophilic substitution with the biological core.

SyntheticWorkflow Start 2,3-Difluoro-5-methylbenzyl alcohol Bromination Bromination (PBr3, DCM, 0°C to RT) Start->Bromination Intermediate 2,3-Difluoro-5-methylbenzyl bromide Bromination->Intermediate Alkylation S_N2 Alkylation (Core Amine/Phenol, K2CO3) Intermediate->Alkylation Target Target Active Compound (e.g., IRE1α Modulator) Alkylation->Target

Fig 2: Generalized step-by-step synthetic workflow for the preparation of targeted UPR inhibitors.

Protocol 1: Synthesis of 2,3-Difluoro-5-methylbenzyl bromide

Objective: High-purity conversion of the primary alcohol to a stable electrophile.

Causality Check: Phosphorus tribromide (PBr₃) is utilized rather than concentrated hydrobromic acid (HBr) under reflux. Harsh acidic conditions can cause unintended degradation or interact unfavorably with trace impurities in complex matrices. PBr₃ in a non-polar, anhydrous aprotic solvent guarantees a clean Sₙ2 transition state with minimal byproducts.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous stream of dry Argon.

  • Dissolution: Charge the flask with 2,3-difluoro-5-methylbenzyl alcohol (10.0 mmol, 1.58 g) and dissolve in 40 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Rationale: The bromination is highly exothermic; maintaining 0 °C prevents the evaporation of DCM and controls the reaction kinetics, avoiding polymerization.

  • Reagent Addition: Add Phosphorus tribromide (PBr₃) (3.5 mmol, 0.33 mL) dropwise over 15 minutes using a gas-tight syringe.

  • Incubation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction (Self-Validating Step): Slowly quench the reaction via the dropwise addition of 20 mL saturated aqueous NaHCO₃ at 0 °C until CO₂ evolution ceases (validating the neutralization of excess HBr/phosphorous acid). Separate the organic layer, extract the aqueous layer twice with 20 mL DCM, and dry the combined organics over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo (bath temperature < 30 °C to prevent degradation of the volatile bromide) to afford the product as a pale yellow oil, ready for immediate coupling.

Protocol 2: Integration via Selective Sₙ2 N-Alkylation

Objective: Coupling the 2,3-difluoro-5-methylbenzyl bromide to an active pyrimidine-amine core [1].

Causality Check: Potassium carbonate (K₂CO₃) is chosen as a mild inorganic base over stronger organic bases (like DBU) to prevent the competitive E2 elimination of the benzyl bromide. DMF provides excellent solubility and stabilizes the transition state of the Sₙ2 substitution through its high dielectric constant.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL Schlenk tube, add the active pyrimidine core containing a primary or secondary amine (5.0 mmol), anhydrous K₂CO₃ (15.0 mmol, 2.07 g), and a catalytic amount of Sodium Iodide (NaI, 0.5 mmol, 75 mg). Rationale: NaI undergoes rapid halogen exchange with the benzyl bromide to form a transient benzyl iodide, which is a vastly superior electrophile for hindered amines (Finkelstein catalysis).

  • Solvent Addition: Suspend the mixture in 15 mL of anhydrous N,N-Dimethylformamide (DMF) and stir at room temperature for 15 minutes to allow deprotonation/activation.

  • Electrophile Addition: Dissolve 2,3-difluoro-5-methylbenzyl bromide (5.5 mmol, 1.21 g) in 5 mL of DMF and add to the suspension dropwise.

  • Heating: Seal the tube and heat the mixture at 65 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice water to force the precipitation of the highly lipophilic target compound.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL), and purify via flash column chromatography (Silica Gel, 200-300 mesh, eluting with an optimized Hexane/Ethyl Acetate gradient) to obtain the biologically active 2,3-difluoro-5-methylbenzyl derivative.

References

[1] Phenoxy-pyridyl-pyrimidine compounds and methods of use. World Intellectual Property Organization. WO2020056089A1. Google Patents. URL:

[2] Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Molecules. MDPI. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 2,3-Difluoro-5-methylbenzyl bromide alkylation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide based on both field-proven organic synthesis practices and established mechanistic principles. This r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide based on both field-proven organic synthesis practices and established mechanistic principles. This resource is engineered specifically for researchers and drug development professionals dealing with the unique reactivity of 2,3-Difluoro-5-methylbenzyl bromide .

Our objective is not just to provide a recipe, but to establish a fundamental understanding of the mechanistic causality behind this electrophile's behavior. By mastering the chemical logic, you can transition your protocols into self-validating workflows.

Part 1: Mechanistic Overview & Reactivity Profiling

The Chemistry of 2,3-Difluoro-5-methylbenzyl bromide: This specific benzylic halide presents a unique "push-pull" electronic environment. The highly electronegative difluoro substitution at the 2- and 3-positions inductively withdraws electron density, significantly increasing the electrophilicity of the benzylic carbon toward


 nucleophilic attack. Simultaneously, these fluorines heavily destabilize any potential carbocation intermediate, meaning 

pathways are strictly minimized.

Because it is an incredibly potent


 substrate, the molecule is acutely sensitive to competing nucleophiles. If reaction conditions are not rigorously controlled, researchers will experience rapid yield loss through two primary pathways: overalkylation  and hydrolysis [1].

Pathways A 2,3-Difluoro-5-methylbenzyl bromide (Electrophile) B Target Mono-alkylation (Desired Product) A->B Controlled Stoichiometry + Cs-Base C Overalkylation (Di/Tri-alkylated) (Yield Loss) A->C Uncontrolled Excess Reagent D Hydrolysis (Benzyl Alcohol Byproduct) A->D Trace H2O + Active Base B->C Secondary Amine Reactivity

Reaction pathways of 2,3-difluoro-5-methylbenzyl bromide highlighting target vs. side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my N-alkylation reaction yielding predominantly the dialkylated product instead of the mono-alkylated target? Mechanistic Cause: When reacting 2,3-difluoro-5-methylbenzyl bromide with a primary amine, the resulting mono-alkylated secondary amine is physically less hindered (due to the flexible benzylic arm) and electronically more nucleophilic than the starting primary amine. This causes the newly formed product to aggressively outcompete the starting material for the remaining electrophile. Scientist's Solution: Leverage the "Cesium Effect." Transition your base from standard


 or 

to Cesium Hydroxide (

) or

. The large atomic radius of the cesium cation strongly coordinates with the secondary amine intermediate in solution. This creates a temporary steric shield that highly favors mono-N-alkylation over dialkylation, often pushing selectivity well past 9:1[2]. Alternatively, performing the reaction in specific ionic liquids like [bmim][PF6] can also dramatically reduce overalkylation through solvent-coordinated steric hindrance[3].

Q2: I am isolating a significant byproduct with a mass corresponding to M-Br+OH. How do I prevent this destruction of my starting material? Mechanistic Cause: You are observing competitive hydrolysis. 2,3-Difluoro-5-methylbenzyl bromide is highly susceptible to nucleophilic attack by hydroxide ions, converting it into 2,3-difluoro-5-methylbenzyl alcohol[1]. When using hygroscopic polar aprotic solvents (like DMF or DMSO) combined with inorganic bases, trace atmospheric water reacts with the base to generate


 in situ.
Scientist's Solution:  Your system must be strictly anhydrous. Use oven-dried 4Å molecular sieves directly in the reaction flask. Molecular sieves act as an internal desiccant, scavenging trace water before it can participate in hydrolysis. Always backfill the reaction vessel with Argon.

Q3: When attempting an enolate alkylation, the benzylic bromide seems to decompose, resulting in low yields and complex homocoupled mixtures. What is going wrong? Mechanistic Cause: The use of excess strong bases (such as LDA or BuLi) is detrimental. If the enolate is the limiting reagent and excess base remains in the system when the benzylic bromide is introduced, the base acts as a nucleophile or initiates a single-electron transfer (radical) pathway. This destroys the benzyl bromide, commonly forming Wurtz-type homocoupled dimers (e.g., stilbene derivatives)[4]. Scientist's Solution: Enolate generation must be stoichiometrically precise. Ensure complete consumption of the base prior to the slow, low-temperature dropwise addition of 2,3-difluoro-5-methylbenzyl bromide.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting target yields for N-alkylations.

Base / AdditiveSolvent SystemMechanistic ObservationSelectivity (Mono:Di)Target Yield

(3 eq)
DMF (Standard)Secondary amine outcompetes primary40:60< 45%

(2 eq)
Aqueous BiphasicTrace

drives rapid hydrolysis
N/A< 20%[1]
NoneIonic Liquid [bmim][PF6]High viscosity limits di-alkylation diffusion90:10~80%[3]

(Catalytic)
Anhydrous DMF + 4Å MS Cesium effect sterically blocks overalkylation > 95:5 > 85% [2]

Part 4: Validated Experimental Protocol (Mono-N-Alkylation)

To implement the insights discussed, utilize this self-validating protocol for the mono-alkylation of primary amines to prevent both hydrolysis and overalkylation.

Workflow S1 1. Dehydration 4Å Sieves + DMF S2 2. Activation Cs-Base + Amine S1->S2 S3 3. Alkylation 0°C Dropwise S2->S3 S4 4. Quench Aqueous Partition S3->S4

Step-by-step controlled mono-alkylation workflow preventing secondary side reactions.

Step-by-Step Methodology:

  • System Dehydration: To a flame-dried 50 mL round-bottom flask under Argon, add 500 mg of activated 4Å molecular sieves and 10 mL of anhydrous DMF.

  • Base Activation: Add your primary amine (1.0 eq) followed by

    
     (0.5 to 1.0 eq depending on substrate basicity). Stir at room temperature for 30 minutes.
    
    • Self-Validation Check: The mixture should remain a fluid, easily stirrable suspension. Clumping indicates severe moisture contamination in your DMF.

  • Controlled Alkylation: Cool the flask to 0 °C in an ice bath. Dissolve 2,3-Difluoro-5-methylbenzyl bromide (1.0 eq) in 2 mL of anhydrous DMF. Add this solution dropwise over 15 minutes using a syringe pump.

    • Self-Validation Check: If the reaction mixture begins to exotherm aggressively or darken immediately upon addition, your addition rate is too fast, enabling localized overalkylation[2]. A steady, pale hue confirms the selective mono-alkylation pathway is governing the reaction.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C over 2 hours. Monitor via TLC until the electrophile is consumed.

  • Workup & Quench: Filter the mixture through a Celite pad to remove the molecular sieves and cesium salts. Dilute the filtrate with Ethyl Acetate (30 mL) and wash rigorously with saturated aqueous

    
     (3 x 20 mL) to quench any remaining basicity and remove the DMF.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography.
    

Part 5: References

1.[4] Stereocontrolled Alkylative Construction of Quaternary Carbon Centers - PMC - NIH. 4 2.[1] Side reactions and byproducts in Benzyl 2-bromonicotinate synthesis - Benchchem. 1 3.[3] Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity - RSC Publishing. 3 4.[2] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines | Organic Letters - ACS Publications. 2

Sources

Optimization

Preventing hydrolysis of 2,3-Difluoro-5-methylbenzyl bromide during storage

Application Scientist’s Overview: The Mechanistic Challenge As a Senior Application Scientist, I frequently consult with researchers who have lost critical days of synthetic work due to the silent, rapid degradation of b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist’s Overview: The Mechanistic Challenge

As a Senior Application Scientist, I frequently consult with researchers who have lost critical days of synthetic work due to the silent, rapid degradation of benzylic halides. 2,3-Difluoro-5-methylbenzyl bromide presents a particularly deceptive storage challenge.

The Causality of Degradation: While the fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing inductive effect, the methyl group at the 5-position and the extensive pi-system of the aromatic ring still provide substantial resonance stabilization to the benzylic carbon. This dynamic makes the carbon-bromine bond exceptionally prone to heterolytic cleavage. Upon exposure to even trace amounts of ambient moisture, the molecule undergoes rapid solvolysis (primarily via an SN1 carbocation intermediate)[1].

The resulting hydrolysis generates 2,3-difluoro-5-methylbenzyl alcohol and hydrobromic acid (HBr)[2]. The evolution of HBr is autocatalytic—it drastically lowers the localized pH, builds internal vessel pressure, and accelerates the degradation of the remaining intact reagent. Furthermore, contact with typical laboratory metals during this process can trigger violent exothermic polymerization[3]. Consequently, preserving this reagent requires treating it not merely as a chemical, but as a sensitive system demanding strictly anhydrous, inert, and thermally controlled conditions[4].

Mechanistic Pathway of Hydrolysis

Mechanism A 2,3-Difluoro-5-methylbenzyl bromide (Intact Reagent) B Benzylic Carbocation + Br⁻ (Resonance Stabilized) A->B Sₙ1 Dissociation C H₂O Nucleophilic Attack (Trace Moisture) B->C Atmospheric Exposure D Benzyl Alcohol + HBr (Corrosive Byproducts) C->D Solvolysis E Autocatalytic Degradation & Pressure Buildup D->E HBr Accumulation

Mechanistic pathway of benzyl bromide hydrolysis and autocatalytic degradation.

Quantitative Degradation Triggers & Stability Parameters

To effectively store 2,3-Difluoro-5-methylbenzyl bromide, you must control the environment against the following thresholds:

FactorCritical ThresholdMechanistic EffectMitigation Strategy
Moisture > 50 ppm H₂ODrives nucleophilic attack (solvolysis) yielding HBr[1]Store under Argon blanketing; use secondary ambient desiccants.
Temperature > 8°CIncreases kinetic energy, accelerating C-Br bond dissociationMaintain at strictly 2-8°C for routine storage[4].
Light UV/Vis exposureInitiates homolytic cleavage of the C-Br bond (radical formation)Store exclusively in opaque or amber borosilicate glass.
Metals Trace contactRapid decomposition / exothermic polymerization[3]Use strictly metal-free spatulas and PTFE-lined caps.

Troubleshooting & FAQs

Q: Why does my newly opened vial of 2,3-Difluoro-5-methylbenzyl bromide emit a white fume? A: Fuming is an immediate indicator of reagent compromise. Benzylic bromides rapidly hydrolyze in the presence of ambient atmospheric humidity to produce gaseous hydrobromic acid (HBr)[2]. When HBr gas escapes and meets moisture in the air, it forms an acidic, visible mist.

Q: Can I store the reagent in a standard laboratory refrigerator? A: Yes, but never without secondary containment. While cold storage (2-8°C) is mandatory to suppress SN1 reaction kinetics[4], standard refrigerators are highly humid. The primary sealed vial must be placed inside a secondary container (e.g., a vacuum-sealed bag or a desiccator jar) packed with an active desiccant like anhydrous calcium sulfate (Drierite).

Q: Should I add molecular sieves directly into the liquid reagent to keep it dry? A: Avoid direct addition unless analytically verified. While 3Å molecular sieves are excellent for trapping water without absorbing the reagent, they can introduce basic surface sites or microscopic particulate contamination that may promote unintended side reactions during long-term storage. Desiccating the secondary storage headspace is much safer.

Q: How do I know if the reagent is too degraded to use? A: Intact 2,3-Difluoro-5-methylbenzyl bromide should be a clear, colorless to pale substance. If it has turned deeply yellow/brown, or if a dense, insoluble crystalline solid (the alcohol byproduct) has precipitated significantly, the batch is severely degraded and should be properly disposed of.

Self-Validating Protocol: Anhydrous Aliquoting & Storage Workflow

To prevent the loss of reagent integrity, do not repeatedly open a bulk container. Instead, follow this self-validating system to divide the reagent into single-use aliquots.

Workflow S1 Glovebox Prep (Anhydrous <10ppm) S2 Aliquot into Amber Vials S1->S2 S3 Argon Purge (Heavy Gas Blanket) S2->S3 S4 PTFE Cap & Parafilm Seal S3->S4 S5 Secondary Bagging with Desiccant S4->S5 S6 Dark Storage at 2-8°C S5->S6

Step-by-step anhydrous aliquoting and storage workflow for benzyl bromides.

Step-by-Step Methodology
  • Environmental Preparation (Causality: Exclude moisture at the source) Perform all aliquoting inside a glovebox maintained with an inert atmosphere (Nitrogen or Argon) with moisture levels monitored below 10 ppm. If a glovebox is unavailable, use a rigorously dried Schlenk line apparatus.

  • Aliquoting (Causality: Prevent photochemical & metal-induced degradation) Transfer the 2,3-Difluoro-5-methylbenzyl bromide into pre-dried, amber borosilicate glass vials. Crucial: Use only glass or PTFE transfer tools. Do not use metal spatulas or stainless steel cannulas, as benzyl bromides can polymerize violently upon metal contact[3].

  • Argon Blanketing (Causality: Displace atmospheric nucleophiles) Even inside a glovebox, ensure the headspace of each vial is saturated with Argon before sealing. Argon is denser than Nitrogen and air, providing a superior protective layer resting directly on the reagent.

  • Primary Sealing (Causality: Barrier integrity) Seal the vials strictly with PTFE-lined caps. Standard rubber or silicone septa are permeable to ambient moisture over time and can be degraded by halogenated vapors. Wrap the cap seam tightly with Parafilm.

  • Secondary Containment (Causality: Redundancy against refrigerator humidity) Place the sealed vials into a secondary Mylar zip-lock bag or a rigid plastic desiccator container. Fill the bottom of the secondary container with indicating Drierite (calcium sulfate) or silica gel.

  • Thermal Storage (Causality: Kinetic suppression) Store the contained system in a dark, dedicated chemical refrigerator maintained strictly at 2-8°C[4].

The Validation Step (System Integrity Check)

Before utilizing a stored aliquot for a sensitive coupling reaction, validate the storage system:

  • Headspace pH Test: Quickly crack the vial and hold a piece of distilled-water-moistened pH paper over the opening (without touching the liquid). If the paper flashes red instantly, HBr gas is present, indicating the seal was breached and hydrolysis has occurred.

  • TLC Baseline: Run a rapid Thin Layer Chromatography (TLC) plate in 9:1 Hexanes:Ethyl Acetate. A polar spot stuck near the baseline confirms the formation of the benzyl alcohol byproduct.

References

  • Pearson Education - Benzyl bromide is a primary halide. It undergoes SN1 substitution.
  • International Labour Organization / WHO (INCHEM) - ICSC 1225 - BENZYL BROMIDE.
  • NOAA (CAMEO Chemicals) - BENZYL BROMIDE Chemical Reactivity.
  • BLD Pharm - 886501-82-2 | 4-Fluoro-3,5-dimethylbenzyl bromide Storage Specifications (Includes 2,3-Difluoro-5-methylbenzyl bromide).

Sources

Troubleshooting

Overcoming steric hindrance in 2,3-Difluoro-5-methylbenzyl bromide coupling

Welcome to the Advanced Catalysis Support Center . This technical hub is designed for researchers and process chemists optimizing the cross-coupling and functionalization of 2,3-Difluoro-5-methylbenzyl bromide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center . This technical hub is designed for researchers and process chemists optimizing the cross-coupling and functionalization of 2,3-Difluoro-5-methylbenzyl bromide .

Due to its unique structural topology—specifically the sterically encumbering ortho-fluorine atom and the highly polarized C–Br bond—this substrate routinely defies standard cross-coupling protocols. Below, you will find a synthesized mechanistic breakdown, an evidence-based troubleshooting guide, and a self-validating experimental protocol designed to bypass these steric barriers.

Mechanistic Pathway & Competing Side Reactions

Before altering your reaction conditions, it is critical to diagnose why the coupling is failing. The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura coupling for this substrate, highlighting the specific "Steric Clash" zone that induces off-cycle side reactions.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Steric Block by o-F) Pd0->OxAdd 2,3-diF-5-Me-BnBr (Substrate) PdII L-Pd(II)(Ar-CH2)(Br) Benzylic Intermediate OxAdd->PdII Hydrolysis Hydrolysis (Benzyl Alcohol) (Base-driven side reaction) OxAdd->Hydrolysis Aqueous/Hydroxide Attack Trans Transmetalation (Accelerated by R-BF3K) PdII->Trans Ar-BF3K + Cs2CO3 Homocoupling Homocoupling (Bibenzyl Dimer) (Off-cycle trap) PdII->Homocoupling Slow Transmetalation (Steric Clash) PdII_Product L-Pd(II)(Ar-CH2)(R) Trans->PdII_Product RedElim Reductive Elimination (Rapid C-C Formation) PdII_Product->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Diarylmethane RedElim->Product

Fig 1. Catalytic cycle of 2,3-diF-5-Me-BnBr mapping target coupling vs homocoupling traps.

Technical Support FAQs & Troubleshooting

Q: Why am I observing high levels of the bibenzyl homocoupled dimer instead of my cross-coupled product? A: Benzylic halides are inherently prone to homocoupling due to the transient instability of the


 benzylic intermediate[1]. When oxidative addition occurs, the ortho-fluoro group on 2,3-difluoro-5-methylbenzyl bromide sterically shields the palladium center. This significantly decelerates the incoming boronic acid during the transmetalation step[2]. During this delay, the 

intermediate undergoes disproportionation, expelling a benzylic radical that rapidly dimerizes. Solution: You must synthetically force the transmetalation step to outpace the homocoupling pathway. Transitioning to a biphasic reaction with a phase transfer catalyst (e.g., TBAB)[3] or utilizing Potassium Aryltrifluoroborates (

) with a

catalyst stabilizes the intermediate and accelerates transmetalation[4][5].

Q: My GC-MS shows complete consumption of the starting material, but the major product is 2,3-difluoro-5-methylbenzyl alcohol. How do I prevent this? A: You are observing competitive basic hydrolysis. The highly polarized C–Br bond, exacerbated by the inductive electron-withdrawing effect of the two fluorines, makes the benzylic carbon an excellent target for


 displacement. In aqueous Suzuki-Miyaura couplings using strong bases (

,

), the hydroxide/carbonate ion outcompetes the bulky palladium-boronate complex, directly hydrolyzing the benzyl bromide[6]. Solution: Switch to a mild, insoluble base like

and use a high-boiling ethereal solvent like Cyclopentyl methyl ether (CPME) with a highly restricted water ratio (10:1 CPME/Water)[5]. This suppresses direct solvolysis while providing just enough hydration to activate the organoboron species.

Q: Can I use Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) to power through the steric hindrance? A: While Buchwald ligands are the gold standard for sterically hindered aryl halides, applying them to benzyl halides requires extreme caution. The


/SPhos system applied to benzylic electrophiles often leads to rapid decomposition of the starting material with minimal conversion to the desired product[4]. Instead of bulky mono-dentate ligands which leave the benzylic 

species exposed, rely on bidentate ligands with a large bite angle, such as

(1,1'-Bis(diphenylphosphino)ferrocene). This securely chelates the metal, preventing premature

-hydride elimination (if applicable in extended systems) and inhibiting decomposition[4].

Empirical Data: Catalyst Systems vs. Reaction Pathways

To select the right parameters for your workflow, refer to the diagnostic matrix below summarizing quantitative outcomes based on historical benchmarking of hindered benzyl halides[3][4].

Catalyst / Ligand SystemBoron SourceSolvent & BaseDominant PathwayYield (Target)Yield (Dimer)

(Standard)

Toluene /

,

Homocoupling~15%>60%

+ TBAB

Toluene /

,

Cross-Coupling65-70%<15%

/ SPhos

THF /

,

Decomposition<10%N/A


CPME /

,

Cross-Coupling >85% <5%

Validated Protocol: Trifluoroborate Cross-Coupling for Hindered Benzyl Bromides

The following methodology is specifically engineered to overcome the ortho-fluoro steric block of 2,3-Difluoro-5-methylbenzyl bromide by leveraging the transmetalation efficiency of organotrifluoroborates[4][5].

Reagents Required:

  • Electrophile: 2,3-Difluoro-5-methylbenzyl bromide (1.0 equiv, 0.5 mmol)

  • Nucleophile: Potassium aryltrifluoroborate (

    
    ) (1.01 equiv, 0.505 mmol)
    
  • Catalyst:

    
     (2 mol %, 0.01 mmol)
    
  • Base: Cesium Carbonate (

    
    ) (3.0 equiv, 1.5 mmol)
    
  • Solvent: Cyclopentyl methyl ether (CPME) and Deionized

    
     (10:1 ratio)
    

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube or a pressure-rated sealed reaction vial equipped with a magnetic stir bar. Backfill with Argon 3 times. Causality: Oxygen traces will rapidly oxidize the active 14-electron

    
     species into an unreactive 
    
    
    
    oxide, stalling the reaction before oxidative addition occurs.
  • Reagent Charging: Add the Potassium aryltrifluoroborate (0.505 mmol),

    
     (1.5 mmol), and the 
    
    
    
    catalyst (0.01 mmol) directly to the vessel.
  • Solvent Degassing: In a separate flask, prepare a 5 mL mixture of CPME and

    
     (10:1). Sparge the solvent mixture with Argon for 15 minutes. Causality: The highly precise 10:1 ratio provides just enough water to hydrolyze the 
    
    
    
    salt into an active boronic intermediate at the interface, without providing bulk aqueous conditions that would drive the
    
    
    hydrolysis of the starting material.
  • Electrophile Addition: Inject the degassed CPME/Water mixture into the reaction vessel, followed immediately by the 2,3-Difluoro-5-methylbenzyl bromide (0.5 mmol). Seal the tube tightly under Argon.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800+ RPM) for 23 hours. Causality: The high kinetic barrier created by the ortho-fluorine atom requires elevated thermal energy to force oxidative addition. CPME (b.p. 106 °C) prevents system over-pressurization compared to THF.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with 2 mL of water to dissolve the spent cesium salts and extract the aqueous layer 3 times with 10 mL of Dichloromethane (

    
    ).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the resulting diarylmethane via standard silica gel flash chromatography.
    

References

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 71(24), 9198–9202.[Link]

  • Nambo, M. et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15, 5458.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Interpretation of 2,3-Difluoro-5-methylbenzyl bromide

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,3-Difluoro-5-methylbenzyl bromide, offering a detailed interpretation of its key features and a comparative analysis with structurally related molecules.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2,3-Difluoro-5-methylbenzyl bromide presents a unique set of interacting protons, each influenced by the electronic effects of the fluorine and bromine substituents, as well as the methyl group on the aromatic ring. A systematic interpretation of its 1H NMR spectrum begins with predicting the chemical shifts and splitting patterns of each proton environment.

Expected Proton Signals:

  • Benzylic Protons (-CH2Br): These protons are adjacent to an electronegative bromine atom and a deshielding aromatic ring. Their chemical shift is anticipated to be in the downfield region, typically between 4.4 and 4.6 ppm.[1] The signal should appear as a singlet, as there are no adjacent protons to cause splitting. However, long-range coupling with the fluorine atoms may lead to a slight broadening or a very small doublet/triplet splitting.

  • Methyl Protons (-CH3): The methyl group is attached to the aromatic ring and is expected to resonate in the typical benzylic methyl region, around 2.3-2.5 ppm.[1] This signal will likely be a singlet, with potential for very small long-range coupling to the aromatic protons or fluorine atoms.

  • Aromatic Protons (Ar-H): There are two distinct aromatic protons on the ring. Their chemical shifts are influenced by the electron-withdrawing effects of the two fluorine atoms and the bromine on the benzyl group, as well as the electron-donating effect of the methyl group. Aromatic protons generally appear in the range of 6.5-8.0 ppm.[2] The presence of fluorine atoms will introduce complex splitting patterns due to proton-fluorine (H-F) coupling.

Delving into the Splitting Patterns: The Influence of Fluorine

A key feature in the 1H NMR spectrum of fluorinated organic molecules is the presence of spin-spin coupling between protons and fluorine-19 (¹⁹F), which has a nuclear spin of I = 1/2, similar to protons. This H-F coupling can occur over multiple bonds and significantly complicates the spectrum, but also provides invaluable structural information.[3][4]

The magnitude of the H-F coupling constant (JHF) depends on the number of bonds separating the two nuclei:

  • ²JHF (geminal): Coupling between a proton and a fluorine on the same carbon.

  • ³JHF (vicinal): Coupling between a proton and a fluorine on adjacent carbons.

  • ⁴JHF and ⁵JHF (long-range): Coupling over four and five bonds, respectively.

For 2,3-Difluoro-5-methylbenzyl bromide, the two aromatic protons will be coupled to each other (proton-proton coupling) and to the two fluorine atoms. This will result in complex multiplets for each aromatic proton signal. The benzylic and methyl protons may also exhibit small, long-range couplings to the fluorine atoms.

Comparative Analysis: Differentiating Isomers

To illustrate the power of 1H NMR in distinguishing between isomers, let's compare the expected spectrum of 2,3-Difluoro-5-methylbenzyl bromide with that of a structural isomer, 2,4-Difluoro-5-methylbenzyl bromide.

Compound Benzylic Protons (-CH2Br) Aromatic Protons (Ar-H) Methyl Protons (-CH3)
2,3-Difluoro-5-methylbenzyl bromide ~4.5 ppm (singlet or finely split multiplet)Two distinct complex multiplets in the aromatic region~2.4 ppm (singlet)
2,4-Difluoro-5-methylbenzyl bromide ~4.5 ppm (singlet or finely split multiplet)Two distinct complex multiplets in the aromatic region, with different coupling patterns due to the altered positions of the fluorine atoms.~2.4 ppm (singlet)

The primary difference in the 1H NMR spectra of these isomers would lie in the chemical shifts and, more diagnostically, the coupling patterns of the aromatic protons. The specific J-coupling constants between the aromatic protons and the fluorine atoms would be unique to each isomer, allowing for unambiguous identification. For instance, the ortho, meta, and para H-F coupling constants have characteristic ranges.

Experimental Protocol for 1H NMR Acquisition

A standard protocol for acquiring a high-quality 1H NMR spectrum of 2,3-Difluoro-5-methylbenzyl bromide is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the 1H NMR spectrum of 2,3-Difluoro-5-methylbenzyl bromide.

Caption: Workflow for 1H NMR spectral interpretation.

Conclusion

The 1H NMR spectrum of 2,3-Difluoro-5-methylbenzyl bromide provides a rich source of structural information. A careful analysis of the chemical shifts, integration, and particularly the complex splitting patterns arising from proton-fluorine couplings allows for its unambiguous identification and differentiation from its isomers. This guide provides a framework for researchers to approach the interpretation of 1H NMR spectra of fluorinated aromatic compounds with confidence, ensuring the accurate characterization of these important molecules in drug discovery and materials science.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

  • Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Proton NMR Chemical Shifts | California State University Stanislaus. Available at: [Link]

  • Supplementary Information for: - The Royal Society of Chemistry. Available at: [Link]

  • Effect of substituents on the chemical shift of benzylic protons - Canadian Science Publishing. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. Available at: [Link]

  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles - ACS Publications. Available at: [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - University of Pretoria. Available at: [Link]

  • 1 H NMR data of compound 5 and its semi-synthetic derivatives (5a-5d)... - ResearchGate. Available at: [Link]

  • An Overview of Fluorine NMR - ResearchGate. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - University of Pretoria. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • 1H and 13C NMR spectra of benzyl compounds - R Discovery. Available at: [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

  • Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride - ResearchGate. Available at: [Link]

  • 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 2,3-Difluoro-5-methylbenzyl bromide

For researchers and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides an in-depth operational plan for the use of 2,3-Difluoro-5-methylbenzyl bromid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides an in-depth operational plan for the use of 2,3-Difluoro-5-methylbenzyl bromide, focusing on the necessary personal protective equipment (PPE) and associated safety protocols. The information herein is synthesized from established safety data for structurally similar compounds to ensure a comprehensive and cautious approach.

Hazard Analysis: Understanding the Risks

Key Assumed Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[7][9]

  • Lachrymator: Substance which increases the flow of tears.[1]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE protocol is the foundation of safe handling. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact.[10] Double-gloving is recommended for extended operations.
Eye and Face Protection Chemical safety goggles and a full-face shieldProtects against splashes and vapors that can cause severe eye damage.[3][10][11]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorEssential for preventing respiratory tract irritation from vapors.[12] A respirator with an organic vapor cartridge is recommended.
Body Protection Chemical-resistant lab coat and apronProtects against skin contact and contamination of personal clothing.[3][11]
Foot Protection Closed-toe shoesPrevents exposure from spills.
Operational Blueprint: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for minimizing risk. This protocol is designed to guide the user through each phase of handling 2,3-Difluoro-5-methylbenzyl bromide.

3.1. Preparation and Engineering Controls

  • Fume Hood: All work must be conducted in a properly functioning chemical fume hood to control vapor exposure.[13]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[11][14]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, dry lime, or soda ash) should be available.[14]

3.2. Handling and Use

  • Don PPE: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use non-sparking tools to avoid ignition sources.[10][13]

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent splashes or releases.

  • Avoid Incompatibilities: Keep the compound away from bases, alcohols, amines, and metals.[12]

3.3. Post-Handling and Decontamination

  • Waste Disposal: Dispose of all waste, including contaminated gloves and labware, in a designated, sealed container for hazardous waste.[1][14]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13][15]

The following diagram illustrates the logical workflow for the safe handling of 2,3-Difluoro-5-methylbenzyl bromide:

A Preparation & Pre-Handling B Don Full PPE A->B Proceed to Handling C Handling in Fume Hood B->C Safe Handling D Post-Handling & Decontamination C->D Complete Work F Emergency Spill Response C->F In Case of Spill E Waste Disposal D->E Proper Disposal

Caption: Workflow for Safe Handling of 2,3-Difluoro-5-methylbenzyl bromide.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13][16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][16] Remove contaminated clothing.[14][16] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][16][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting.[3][11][16] Rinse the mouth with water and drink plenty of water.[1][7][16] Seek immediate medical attention.[16]

  • Spill: Evacuate the area.[14] Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal.[14][17] Ventilate the area.[14]

Conclusion: A Culture of Safety

The responsible use of 2,3-Difluoro-5-methylbenzyl bromide necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Benzyl bromide - SAFETY DATA SHEET. (2015, June 16).
  • Benzyl bromide - SAFETY DATA SHEET. (2010, September 3).
  • Benzyl bromide - Synquest Labs. (n.d.).
  • Common Name: BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). NJ.gov.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • Benzyl-Bromide - Safety Data Sheet. (2013, March 19).
  • 1832 Benzyl Bromide (stabilized with Propylene Oxide) (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT) - Zoro. (n.d.).
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS. (n.d.).
  • BENZYL BROMIDE - CAMEO Chemicals. (n.d.).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • ICSC 1225 - BENZYL BROMIDE - INCHEM. (2021).
  • Benzyl bromide - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 11).
  • 4-Fluoro-3-methylbenzyl bromide - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 18).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 25).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 8).
  • Safety Data Sheet - Merck Millipore. (2021, February 20).
  • Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH. (2025, June 11).
  • An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone - Benchchem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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